molecular formula C16H26N4O2 B5478199 1-acetyl-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]piperidine-4-carboxamide

1-acetyl-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]piperidine-4-carboxamide

Cat. No.: B5478199
M. Wt: 306.40 g/mol
InChI Key: JTYZKSAMYWJDCX-UHFFFAOYSA-N
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Description

The compound “1-acetyl-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]piperidine-4-carboxamide” is a complex organic molecule that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

The molecular structure of imidazole is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms . The structure of “this compound” would include this imidazole ring, along with additional functional groups attached to it .


Chemical Reactions Analysis

Imidazole and its derivatives show a broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .

Properties

IUPAC Name

1-acetyl-N-[[3-(2-methylpropyl)imidazol-4-yl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-12(2)10-20-11-17-8-15(20)9-18-16(22)14-4-6-19(7-5-14)13(3)21/h8,11-12,14H,4-7,9-10H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYZKSAMYWJDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC=C1CNC(=O)C2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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